molecular formula C5H3BrN4O2 B12958927 7-Bromopyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione

7-Bromopyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione

Cat. No.: B12958927
M. Wt: 231.01 g/mol
InChI Key: CSHRSKOOKQVEHU-UHFFFAOYSA-N
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Description

7-Bromopyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the class of pyrazolo-triazines. This compound is characterized by its unique structure, which includes a bromine atom attached to the pyrazolo ring and a triazine ring fused to it. The presence of these rings imparts significant chemical and biological properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromopyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-5-bromopyrazole with cyanuric chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Mechanism of Action

The mechanism of action of 7-Bromopyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromopyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione is unique due to its specific bromine substitution and the fusion of pyrazolo and triazine rings. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C5H3BrN4O2

Molecular Weight

231.01 g/mol

IUPAC Name

7-bromo-1H-pyrazolo[1,5-a][1,3,5]triazine-2,4-dione

InChI

InChI=1S/C5H3BrN4O2/c6-2-1-3-7-4(11)8-5(12)10(3)9-2/h1H,(H2,7,8,11,12)

InChI Key

CSHRSKOOKQVEHU-UHFFFAOYSA-N

Canonical SMILES

C1=C2NC(=O)NC(=O)N2N=C1Br

Origin of Product

United States

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